N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has been recently discovered to have anticancer properties. The compound was first synthesized in 2012 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide binds to the core domain of mutant p53, stabilizing the protein and preventing its degradation by the ubiquitin-proteasome system. This results in the reactivation of p53-dependent transcriptional programs, leading to the induction of cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells by targeting other signaling pathways, such as the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
This compound has been shown to have a potent anticancer effect in vitro and in vivo, particularly in p53-mutant tumors. The compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and ovarian cancer. In preclinical studies, this compound has also been shown to inhibit tumor growth and metastasis in mouse models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide is its specificity for mutant p53, which makes it a promising candidate for the treatment of p53-mutant tumors. However, the compound has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in vivo. These issues can be addressed by using appropriate solvents and delivery methods, such as liposomes or nanoparticles.
Zukünftige Richtungen
There are several future directions for the development of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide as a therapeutic agent for cancer. One of the most promising directions is the combination of this compound with other anticancer drugs, such as chemotherapy or immunotherapy, to enhance its efficacy and overcome drug resistance. Another direction is the development of more potent and selective p53 inhibitors, based on the structure of this compound. Finally, the use of this compound as a tool for studying the role of mutant p53 in cancer biology and for identifying new therapeutic targets is an area of active research.
Synthesemethoden
The synthesis of N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide involves several steps, including the reaction of 4-methyl-1H-indazole with 2-bromo-1-(2-thienyl)-ethanone in the presence of potassium carbonate and dimethylformamide, followed by the reaction of the resulting intermediate with 4-chloro-2-oxazoline and sodium hydride in dimethylformamide. The final product is obtained by the reaction of the intermediate with N-(2-aminoethyl)acetamide in ethanol. The overall yield of the synthesis is approximately 10%.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide has been extensively studied for its anticancer properties, particularly in the treatment of p53-mutant tumors. The p53 protein is a tumor suppressor that plays a critical role in preventing the development of cancer by regulating cell growth and division. However, mutations in the p53 gene are common in many types of cancer, leading to the loss of its tumor-suppressing function. This compound has been shown to restore the activity of mutant p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(4-methyl-1H-indazol-7-yl)-2-(2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S/c1-10-4-5-13(16-12(10)8-18-21-16)20-15(22)7-11-9-23-17(19-11)14-3-2-6-24-14/h2-6,8-9H,7H2,1H3,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGLEQHYOPZKIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC2=C(C=C1)NC(=O)CC3=COC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.